N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5OS/c1-11-15-9-24-28(14-5-2-12(21)3-6-14)19(15)20(27-26-11)30-10-18(29)25-17-7-4-13(22)8-16(17)23/h2-9H,10H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKFHGQJHVGKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazolo[3,4-d]pyridazinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are strategically placed on the aromatic rings.
Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved by reacting a thiol with an appropriate electrophile under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the pyrazolo[3,4-d]pyridazinyl core plays a crucial role in its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key binding domains.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared below with three analogs from the evidence, focusing on substituents, molecular weight (MW), melting point (MP), and functional groups.
*Estimated based on formula of analog in .
Key Observations :
- Core Heterocycle: The pyrazolo[3,4-d]pyridazine core in the target compound distinguishes it from pyrazolo[3,4-d]pyrimidine (e.g., Example 83) and pyrazolo[3,4-b]pyridine analogs.
- Substituent Effects: The thioacetamide group in the target compound may confer distinct solubility and pharmacokinetic profiles compared to the acetamide or chromenone moieties in analogs .
- Fluorination: All compounds feature fluorinated aryl groups, which improve metabolic stability and membrane permeability. However, the 2,4-difluorophenyl group in the target compound may enhance steric bulk compared to mono-fluorinated analogs.
Biological Activity
N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure
The compound features a complex structure that includes:
- A difluorophenyl group,
- A pyrazolo[3,4-d]pyridazin moiety,
- A thioacetamide linkage.
This unique arrangement contributes to its biological properties and interactions with biological systems.
Synthesis
The synthesis of this compound has been documented in several studies. The general synthetic route involves:
- Formation of the pyrazolo[3,4-d]pyridazine core.
- Introduction of the difluorophenyl group.
- Coupling with a thioacetamide derivative.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related compounds with similar structural motifs. For instance, compounds containing pyrazolo[3,4-d]pyridazine derivatives have shown promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
These results suggest that modifications to the structure can enhance cytotoxicity against cancer cells by inducing apoptosis and inhibiting tubulin polymerization, similar to established chemotherapeutic agents like colchicine .
The mechanism by which this compound exerts its effects is likely multifaceted:
- Tubulin Inhibition : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is critical for cell division.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Study on Anticancer Efficacy : A recent study demonstrated that derivatives of pyrazolo[3,4-d]pyridazine exhibited significant anticancer activity in vitro against multiple cell lines, indicating a potential role for this compound as a lead compound for further development .
- Mechanistic Insights : Research has shown that these compounds can arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, and how can reaction yields be improved?
- Methodology :
- Multi-step synthesis typically involves coupling pyrazolo[3,4-d]pyridazine cores with fluorophenyl thioacetamide precursors. Key steps include:
Thioether formation : Reacting 7-mercapto-pyrazolo[3,4-d]pyridazine intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Amide coupling : Using coupling agents like EDC/HOBt or DCC to link fluorophenyl amines to the thioacetamide backbone .
- Yield optimization :
- Solvent selection (DMF or DCM for solubility) .
- Catalytic additives (e.g., triethylamine to neutralize HCl byproducts) .
- Purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridazine carbons at δ 150–160 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H⁺] at m/z ~470–500) .
- FT-IR : Confirm thioamide C=S stretch (~650 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays :
- Enzymatic inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) .
- Positive controls : Compare with structurally similar pyrazolo-pyridazine derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution patterns) influence target binding and selectivity?
- Methodology :
- Structure-Activity Relationship (SAR) studies :
- Synthesize analogs with para/meta fluorine substitutions on the phenyl ring and compare IC₅₀ values .
- Computational docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .
- Case study :
- 2,4-Difluorophenyl analogs exhibit enhanced metabolic stability compared to mono-fluorinated derivatives due to reduced CYP450 interactions .
Q. What strategies resolve synthetic challenges such as byproduct formation during thioether coupling?
- Methodology :
- Impurity analysis :
- LC-MS to identify disulfide byproducts (e.g., dimerization of mercapto intermediates) .
- Mitigation :
- Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Add antioxidants (e.g., BHT) during thiol reactions .
Q. How can in-depth target engagement studies (e.g., binding kinetics) be conducted for this compound?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized protein targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Crystallography : Co-crystallize with target proteins (e.g., using SHELX programs for structure refinement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
